(3-Bromobenzyl)methylamine
Overview
Description
Synthesis Analysis
The synthesis of brominated aromatic compounds is a topic of interest in several papers. For instance, an efficient synthesis of a brominated pyridine derivative is described, which involves the reaction of a difluoropyridine carboxylate with methylamine and subsequent regioselective reactions to introduce the bromine atom . Although this synthesis is for a different compound, the methodologies used, such as nucleophilic substitution and bromination, could potentially be applied to the synthesis of (3-Bromobenzyl)methylamine.
Molecular Structure Analysis
The molecular structure of brominated compounds can be quite complex, as seen in the crystal structure analysis of a benzoxazine dimer . While this paper does not directly discuss this compound, it does highlight the importance of understanding the molecular structure, which can influence the physical properties and reactivity of the compound.
Chemical Reactions Analysis
The reactivity of brominated compounds is also a subject of research. For example, the synthesis and reactions of a brominated enoate are discussed, which behaves as a synthetic equivalent in reactions with nucleophiles . This suggests that this compound could also undergo similar nucleophilic reactions due to the presence of the bromine atom, which is a good leaving group.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can vary widely. The vibrational assignments of a related compound, N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine, are studied to understand its structure-property relationships . Although not directly about this compound, such studies are crucial for predicting the behavior of brominated amines in different conditions.
Scientific Research Applications
Marine Biology Applications : A study by Xu et al. (2013) discovered a new bromophenol, 2,3,6-tribromo-4,5-dihydroxybenzyl methyl sulphoxide, from the marine red alga Symphyocladia latiuscula. This compound demonstrated moderate antifungal activity, showcasing the potential of (3-Bromobenzyl)methylamine derivatives in marine biology and antifungal research (Xu et al., 2013).
Chemical Synthesis : Cheguillaume et al. (2003) reported the synthesis of alpha,alpha-difluoro-beta-alanine using a derivative of this compound. This highlights its role in the synthesis of biologically active compounds, particularly in the field of organic chemistry (Cheguillaume et al., 2003).
Pharmaceutical Applications : Romanenko et al. (2020) explored the synthesis and physical-chemical properties of 8-amino derivatives of 7-m-bromobenzyl-3-methylxanthine, a compound related to this compound. These compounds have potential applications in the development of new drugs, demonstrating the versatility of this compound in pharmaceutical research (Romanenko et al., 2020).
Macropolycyclic Compound Synthesis : Yakushev et al. (2014) utilized this compound derivatives in the synthesis of novel macrobicyclic and macrotricyclic compounds, showcasing its importance in the development of complex organic compounds with potential industrial and research applications (Yakushev et al., 2014).
Neurodegenerative Disease Management : Research by Paudel et al. (2020) on bromophenols, including derivatives of this compound, revealed their potential as human monoamine oxidase-A inhibitors and dopamine receptor agonists, offering avenues for the treatment of neurodegenerative diseases like Parkinson's and schizophrenia (Paudel et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is primarily used as an intermediate in organic synthesis .
Biochemical Pathways
As a synthetic intermediate, its primary role is in the synthesis of other compounds rather than direct involvement in biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (3-Bromobenzyl)methylamine are not well-studied. As a small molecule, it is likely to be absorbed well in the body. Its distribution, metabolism, and excretion would depend on its chemical properties, including its polarity and solubility .
Result of Action
As a synthetic intermediate, it is primarily used to produce other compounds .
Action Environment
The action of this compound, like other chemicals, can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals. For instance, its stability could be affected by exposure to light, hence it should be stored in a dark place .
properties
IUPAC Name |
1-(3-bromophenyl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-10-6-7-3-2-4-8(9)5-7/h2-5,10H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEANFBGRBLXHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80217694 | |
Record name | Benzenemethanamine, 3-bromo-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80217694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
67344-77-8 | |
Record name | Benzenemethanamine, 3-bromo-N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067344778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, 3-bromo-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80217694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(3-bromophenyl)methyl](methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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